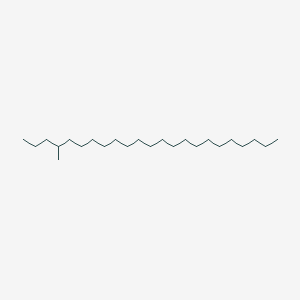
4-Methyltricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyltricosane is a long-chain hydrocarbon with the molecular formula C24H50. It is a methyl-branched alkane, specifically a derivative of tricosane where a methyl group is attached to the fourth carbon atom. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against desiccation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process generally requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyltricosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral media.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-methyltricosanol, 4-methyltricosanone, or 4-methyltricosanoic acid.
Halogenation: Products include 4-chloromethyltricosane or 4-bromomethyltricosane.
Wissenschaftliche Forschungsanwendungen
4-Methyltricosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Studied for its role in insect cuticular waxes, where it functions in chemical communication and protection.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants and as a standard in analytical chemistry for the calibration of instruments.
Wirkmechanismus
The mechanism of action of 4-Methyltricosane in biological systems involves its interaction with the lipid layers of cell membranes. It can modulate membrane fluidity and permeability, affecting cellular processes. In insects, it acts as a pheromone, binding to specific receptors and triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
Tricosane: A straight-chain alkane with similar physical properties but lacks the methyl branching.
7-Methyltricosane: Another methyl-branched tricosane, differing in the position of the methyl group.
Uniqueness: 4-Methyltricosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its melting point, boiling point, and interaction with biological membranes, making it distinct from other tricosane derivatives.
Eigenschaften
CAS-Nummer |
125182-31-2 |
|---|---|
Molekularformel |
C24H50 |
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
4-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3)22-5-2/h24H,4-23H2,1-3H3 |
InChI-Schlüssel |
FJUDPVRGESSINU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
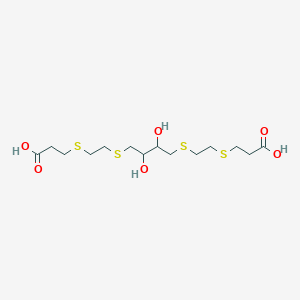
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
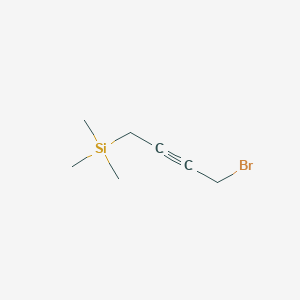
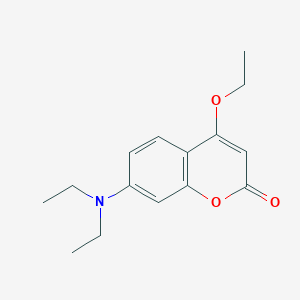
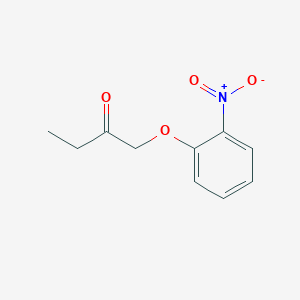

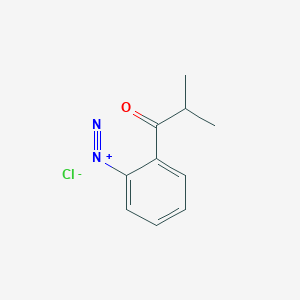
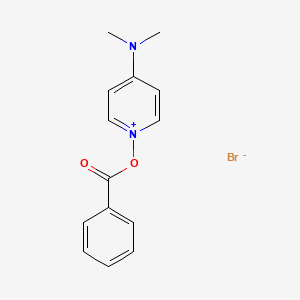
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
